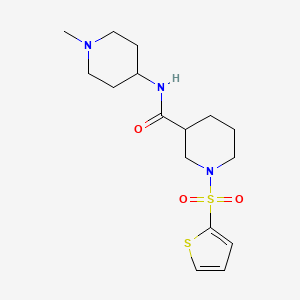![molecular formula C18H19FN2O2 B4460417 3-{[(4-fluorophenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4460417.png)
3-{[(4-fluorophenyl)acetyl]amino}-N-isopropylbenzamide
Overview
Description
3-{[(4-fluorophenyl)acetyl]amino}-N-isopropylbenzamide, commonly known as FLI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FLI is a small molecule inhibitor that has been shown to have a unique mechanism of action, making it a promising candidate for drug development. In
Mechanism of Action
FLI works by inhibiting the proteasome pathway, which is responsible for the degradation of proteins in cells. This pathway is essential for the proper functioning of cells, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative diseases. FLI binds to the proteasome and prevents the degradation of proteins, leading to the accumulation of toxic proteins and ultimately cell death.
Biochemical and Physiological Effects:
FLI has been shown to have various biochemical and physiological effects, depending on the cell type and disease model used. In cancer cells, FLI has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In neurodegenerative diseases, FLI has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins and improving neuronal survival. In infectious diseases, FLI has been shown to inhibit viral replication by targeting the proteasome pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of FLI is its specificity for the proteasome pathway, making it a promising candidate for drug development. FLI has also been shown to have low toxicity in various cell types, making it a safe compound for use in lab experiments. However, FLI has limitations, including its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
FLI has the potential to be a valuable tool in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Future research should focus on optimizing the synthesis of FLI and developing more efficient methods for its delivery in vivo. Additionally, further studies are needed to understand the precise mechanism of action of FLI and its effects on different cell types and disease models. Finally, the potential of FLI as a therapeutic agent should be explored further, with a focus on developing more potent and specific inhibitors of the proteasome pathway.
Scientific Research Applications
FLI has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, FLI has been shown to inhibit the growth of cancer cells by targeting the proteasome pathway. FLI has also been shown to have potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects. In infectious diseases, FLI has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
3-[[2-(4-fluorophenyl)acetyl]amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-12(2)20-18(23)14-4-3-5-16(11-14)21-17(22)10-13-6-8-15(19)9-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUECYBKQUAWKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4460337.png)
![1-[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4460338.png)
![7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460343.png)

![N-isobutyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4460352.png)
![4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide](/img/structure/B4460356.png)
![2-ethyl-6-methyl-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4460358.png)
![4-[(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4460360.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylurea](/img/structure/B4460366.png)


![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4460403.png)
![2-[5-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-3-yl]-N-(2-furylmethyl)acetamide](/img/structure/B4460422.png)
![4-fluoro-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4460426.png)